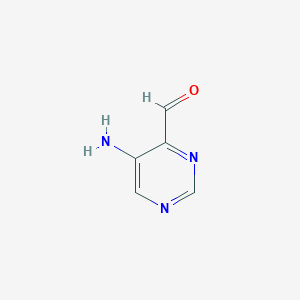![molecular formula C25H27N3 B6359516 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-07-7](/img/structure/B6359516.png)
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine (2,6-Bis-DMPE) is an organic compound, which has a range of applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is composed of a pyridine ring, which is substituted with two dimethylphenyliminoethyl groups. 2,6-Bis-DMPE is a valuable tool in laboratory experiments due to its unique properties, such as its low toxicity, low volatility and its ability to form complexes with other molecules.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine has a range of applications in scientific research, including its use as an inhibitor of enzymes, as an inhibitor of protein kinases, and as an inhibitor of DNA and RNA polymerases. It has also been used in the study of the structure of proteins, the synthesis of peptides, and the study of protein-protein interactions.
Mecanismo De Acción
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is a reversible inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents it from binding to its substrate. It is also an inhibitor of protein kinases, which are enzymes that transfer phosphate groups from ATP to other proteins. This compound binds to the ATP-binding site of the protein kinase, preventing it from binding to ATP. Finally, this compound is an inhibitor of DNA and RNA polymerases, which are enzymes that catalyze the synthesis of DNA and RNA. This compound binds to the active site of the polymerase, preventing it from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. It has also been shown to inhibit the activity of protein kinases, which are enzymes that transfer phosphate groups from ATP to other proteins. In addition, it has been shown to inhibit the activity of DNA and RNA polymerases, which are enzymes that catalyze the synthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine in laboratory experiments is its low toxicity and low volatility. This makes it a safe and effective tool for use in laboratory experiments. However, it is important to note that this compound can also form complexes with other molecules, which may limit its effectiveness in certain experiments.
Direcciones Futuras
The use of 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine in laboratory experiments is an area of research that is still in its infancy. There are a number of potential areas for future research, such as the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new applications for this compound in laboratory experiments. Additionally, research into the use of this compound in drug design and drug delivery systems is an area of potential future research.
Métodos De Síntesis
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is synthesized from pyridine and 1,3-dimethylbenzylamine. The synthesis begins with the formation of a Schiff base, which is formed by the condensation of pyridine and 1,3-dimethylbenzylamine. This is followed by the reduction of the Schiff base with sodium borohydride to form the desired product, this compound.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[6-[N-(2,3-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-7-12-22(18(16)3)26-20(5)24-14-9-15-25(28-24)21(6)27-23-13-8-11-17(2)19(23)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMVUTUWQORRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)






